
N-(4-ethylphenyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide, commonly known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research. EPPC belongs to the class of piperidine carboxamides and is known for its potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
The compound N-(4-ethylphenyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide, as a part of a larger family of similar compounds, has been studied for its potential in treating infectious diseases. For instance, a study by Jeankumar et al. (2013) explored thiazole-aminopiperidine analogs as inhibitors of Mycobacterium tuberculosis, indicating a potential application in antituberculosis therapy.
Anti-Angiogenic and DNA Cleavage Activities
In cancer research, derivatives of this compound have shown promise. A study by Kambappa et al. (2017) investigated N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for their anti-angiogenic properties and DNA cleavage activities, which are crucial in the development of new anticancer therapies.
Analgesic and Antiparkinsonian Properties
Research has also been conducted on similar compounds for their potential in neurology and pain management. For example, a study by Amr et al. (2008) highlighted the analgesic and antiparkinsonian activities of certain pyridine derivatives, suggesting a role in treating neurological disorders and pain.
Glycine Transporter Inhibitor
In the realm of neuroscience, derivatives of N-(4-ethylphenyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide have been explored as glycine transporter inhibitors. A study by Yamamoto et al. (2016) identified a structurally diverse compound as a potent GlyT1 inhibitor, relevant for neurological research.
Antimicrobial Activity Evaluation
Further reinforcing its potential in antimicrobial applications, Fandaklı et al. (2012) evaluated the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, illustrating the broad scope of this compound’s applicability in combating various microbial infections.
Brain-Specific Delivery in Radiopharmaceuticals
In radiopharmaceuticals, research has been conducted on the brain-specific delivery of similar compounds. For instance, Tedjamulia et al. (1985) evaluated dihydropyridine-coupled radiopharmaceuticals for brain-specific delivery, demonstrating potential applications in neurological imaging and diagnostics.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4OS/c1-3-19-6-8-21(9-7-19)26-25(30)20-14-16-29(17-15-20)23-12-13-24(28-27-23)31-22-10-4-18(2)5-11-22/h4-13,20H,3,14-17H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJEOTUKOGTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)SC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2754991.png)
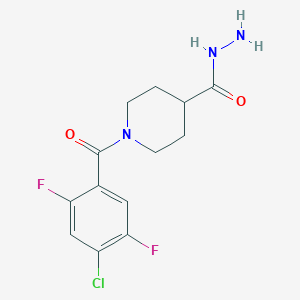
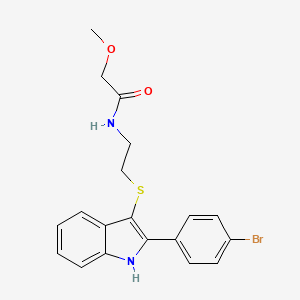
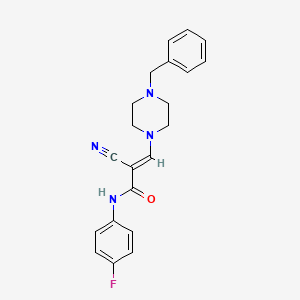
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2754996.png)
![2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2755000.png)
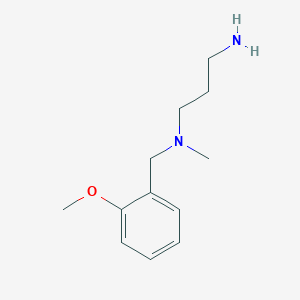
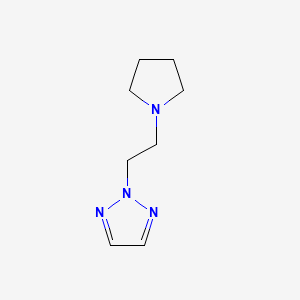
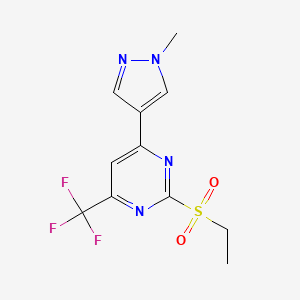
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2755006.png)
![ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2755007.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)
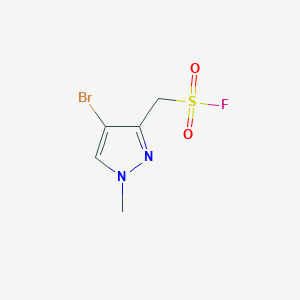
![6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2755013.png)